3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

Description

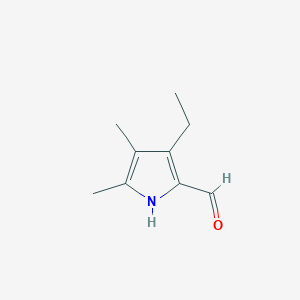

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative characterized by a carbaldehyde functional group at the 2-position, an ethyl substituent at the 3-position, and methyl groups at the 4- and 5-positions. Pyrrole derivatives are pivotal in organic synthesis and pharmaceutical research due to their diverse reactivity and biological activity. The ethyl and methyl substituents likely influence steric and electronic properties, affecting solubility, stability, and reactivity.

Properties

IUPAC Name |

3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-8-6(2)7(3)10-9(8)5-11/h5,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRLLMQZKREWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235614 | |

| Record name | 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97336-42-0 | |

| Record name | 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97336-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyrrole Core

The pyrrole ring substituted with ethyl and methyl groups at the 3, 4, and 5 positions can be synthesized by condensation reactions involving appropriate β-ketoesters and amines or by modification of preformed pyrrole derivatives.

- Example Route: Starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, alkylation at the 4-position with ethyl groups can be achieved under controlled conditions to yield ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key intermediate.

Formylation at the 2-Position (Vilsmeier–Haack Reaction)

The aldehyde group at the 2-position is introduced by the Vilsmeier–Haack reaction, a widely used method for formylation of electron-rich heterocycles such as pyrroles.

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Procedure: The pyrrole derivative is dissolved in DMF, and POCl3 is added slowly at low temperature. The mixture is stirred at room temperature overnight to allow formylation.

- Workup: The reaction mixture is poured into ice water, neutralized with saturated potassium carbonate solution to pH ~8, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the aldehyde product.

Purification

- The crude aldehyde is purified by recrystallization from suitable solvents such as petroleum ether/ethyl acetate mixtures.

- Typical yields reported are around 30-40% for similar pyrrole aldehydes, with high purity suitable for further synthetic applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrrole ring synthesis | β-ketoester, amine, alkylation agents | 50-100 °C | Several hours | Variable | Control of substitution pattern crucial |

| Formylation (Vilsmeier–Haack) | POCl3, DMF | 0 °C to RT | Overnight | 30-40 | Slow addition of POCl3 recommended |

| Workup and extraction | Ice water, K2CO3 neutralization, EtOAc extraction | Room temperature | 1-2 hours | - | pH control critical for product stability |

| Purification | Recrystallization (PE:EA) | Ambient | Several hours | - | Ensures high purity |

Research Findings and Analysis

- The Vilsmeier–Haack reaction is the most effective and commonly employed method for introducing the aldehyde group at the 2-position of substituted pyrroles due to its mild conditions and good selectivity.

- Alkyl substituents at the 3, 4, and 5 positions influence the electronic density of the pyrrole ring, affecting the reactivity and regioselectivity of formylation.

- Optimization of reaction parameters such as temperature, reagent molar ratios, and reaction time is essential to maximize yield and minimize side reactions.

- The use of DMF as both solvent and reagent in the Vilsmeier–Haack reaction facilitates the formation of the reactive iminium intermediate necessary for formylation.

- Purification by recrystallization is preferred over chromatographic methods for scalability and product stability.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Vilsmeier–Haack Formylation | POCl3, DMF | Mild conditions, good selectivity | Requires careful pH control | 30-40 |

| Direct Alkylation + Formylation | Alkyl halides, POCl3, DMF | Allows stepwise substitution | Multi-step, longer synthesis time | Variable |

| Multi-step synthesis from β-ketoesters | β-ketoesters, amines, alkylation agents | Flexible substitution pattern | More complex, multiple purifications | Variable |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethyl and methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

Oxidation: 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Reduction: 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Studies have shown that 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. For instance, derivatives of pyrroles have been synthesized and tested for their effectiveness against resistant bacterial strains, demonstrating promising results in preliminary assays .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, presenting opportunities for therapeutic applications in treating chronic inflammatory diseases. The structure-activity relationship (SAR) studies further support the modification of the pyrrole ring to enhance efficacy and reduce toxicity .

3. Drug Design and Development

Due to its unique structure, this compound serves as a valuable scaffold in medicinal chemistry. It can be used to design novel drug candidates targeting specific biological pathways. The compound's ability to form stable complexes with biological macromolecules allows it to act as a lead compound for further optimization .

Organic Synthesis Applications

1. Building Block in Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows for various transformations, including nucleophilic additions and cycloadditions, facilitating the construction of diverse chemical entities used in pharmaceuticals and agrochemicals .

2. Synthesis of Porphyrins

Pyrrole derivatives are crucial in synthesizing porphyrins, which are essential components in many biological systems and industrial applications. The incorporation of this compound into porphyrin synthesis pathways has been explored, providing insights into developing new materials with optical properties .

Material Science Applications

1. Polymer Chemistry

The compound's ability to undergo polymerization reactions makes it relevant in material science. Research indicates that incorporating pyrrole derivatives into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly beneficial for developing advanced materials for electronics and coatings .

2. Sensors and Biosensors

Due to its electronic properties, this compound is investigated for use in sensors and biosensors. Its ability to interact with various analytes enables the development of sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Steric and Electronic Modulation :

- The 3-ethyl-4,5-dimethyl substitution in the target compound introduces greater steric bulk compared to the 3,5-dimethyl analogs (8a, 8b, 9a). This may reduce electrophilic substitution reactivity at the pyrrole ring but enhance stability against degradation .

- The carbaldehyde group at position 2 is common across all compounds, enabling nucleophilic additions (e.g., condensations) for further derivatization.

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., 8a, 9a) achieves moderate purity (80%) rapidly, while conventional methods (8b) yield higher purity (90%) due to precise solvent and temperature control .

- The absence of ethyl groups in analogs simplifies their synthesis, suggesting that the ethyl substituent in the target compound may require specialized conditions for optimal yield.

Research Findings and Implications

Synthetic Challenges : The ethyl group at the 3-position complicates regioselective synthesis compared to methyl-substituted analogs. Future work could explore catalytic methods to improve yield .

Structure-Activity Relationships (SAR) : Comparative studies with 8a, 8b, and 9a suggest that substituent positioning significantly impacts reactivity and stability. For example, adjacent methyl groups (4,5-dimethyl) may enhance crystallinity, as seen in analogous systems .

Biological Activity

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS No. 97336-42-0) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article reviews the biological activity of this compound, highlighting its mechanism of action, relevant case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of 149.19 g/mol. The structure includes an aldehyde functional group that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H11N |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 97336-42-0 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can act as a reactive electrophile, potentially forming covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.

- Antimicrobial Activity : Pyrrole derivatives have been shown to exhibit antimicrobial properties against various pathogens. The structural features of this compound may enhance its interaction with microbial cell membranes or essential metabolic pathways.

- Anticancer Potential : Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation or disruption of cell signaling pathways.

Antimicrobial Activity

A study conducted on various pyrrole derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, suggesting strong potential for development as antibacterial agents .

Anticancer Activity

Research has shown that certain pyrrole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives with similar structural motifs have been reported to induce cell cycle arrest and apoptosis in human cancer cell lines . The specific pathways affected by this compound remain to be fully elucidated but may involve modulation of signaling cascades related to cell survival.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Paal-Knorr condensation or transition metal-free ethynylation , with modifications to substituent introduction. For example, substituents like ethyl and methyl groups may be introduced through alkylation or Friedel-Crafts reactions. Optimizing yields requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For analogs, yields exceeding 85% have been reported using regioselective substitution strategies .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to verify substitution patterns and regiochemistry. For example, ethyl and methyl groups in pyrrole derivatives typically show distinct splitting patterns in the aliphatic region (δ 1.0–2.5 ppm). Mass spectrometry (ESIMS or HRMS) is critical for confirming molecular weight, with fragmentation patterns aiding structural validation .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and light. Store in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid aqueous solvents unless stabilized by aprotic co-solvents (e.g., DMF or DMSO). Degradation products may include oxidized aldehyde derivatives or dimerized pyrroles, detectable via TLC or HPLC .

Q. How can regioselectivity challenges during substitution on the pyrrole ring be addressed?

- Methodological Answer : Use directing groups (e.g., ester or acetyl moieties) to control substitution positions. For example, prior functionalization of the pyrrole core with electron-withdrawing groups (EWGs) can direct alkylation to specific sites. Computational tools (DFT calculations) may predict regioselectivity trends, as demonstrated in analogous 2-formylpyrrole systems .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the synthesis of substituted pyrrole-2-carbaldehydes?

- Methodological Answer : Contradictions in yields or regiochemistry often arise from competing reaction pathways (e.g., radical vs. electrophilic mechanisms). For example, ethyl group introduction may proceed via a radical intermediate under certain conditions, leading to unexpected byproducts. Detailed kinetic studies (e.g., monitoring via in-situ IR or NMR) and isotopic labeling (e.g., deuterated solvents) can elucidate dominant pathways .

Q. How can computational modeling aid in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution on the pyrrole ring. For instance, Mulliken charge analysis may predict electrophilic attack sites, while frontier molecular orbital (FMO) theory identifies nucleophilic/electrophilic regions. These models have been validated for similar 2-formylpyrrole derivatives .

Q. What strategies resolve discrepancies in biological activity data for pyrrole-2-carbaldehyde derivatives?

- Methodological Answer : Discrepancies may stem from impurities (e.g., unreacted starting materials) or solvent residues. Employ high-purity synthesis (HPLC >98%) and validate via orthogonal techniques (e.g., LC-MS and ¹H NMR). For bioactivity studies, use standardized assays (e.g., enzyme inhibition or cell viability) with positive/negative controls. Cross-validate results using independent synthetic batches .

Q. How can advanced analytical techniques resolve ambiguous spectral data for this compound?

- Methodological Answer : For overlapping NMR signals, use NOESY or HSQC to assign spatial correlations. X-ray crystallography provides definitive structural confirmation, as seen in analogous pyrrolo-pyrimidine derivatives . For complex mixtures, hyphenated techniques (e.g., LC-NMR or GC-MS) isolate and characterize individual components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.